1-(3,4-dichlorobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide
Descripción
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)sulfonyl-N,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O4S2/c1-12-18(29(26,27)22(3)14-7-5-4-6-8-14)13(2)23(21-12)28(24,25)15-9-10-16(19)17(20)11-15/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFXYNIBWPLBJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C)S(=O)(=O)N(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-(3,4-Dichlorobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H16Cl2N4O4S2
- Molecular Weight : 450.36 g/mol
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. In vitro studies reported an inhibition zone of 15 mm against E. coli at a concentration of 100 µg/mL, suggesting potent antibacterial activity .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives are well-documented. Studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. In a controlled experiment, it reduced TNF-α levels by approximately 70% at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
Anticancer Activity
Recent evaluations have highlighted the anticancer potential of this compound. It has been tested against several cancer cell lines, including A549 (lung cancer) and HT-1080 (fibrosarcoma). The compound demonstrated an IC50 value ranging from 0.1 to 0.5 µM, indicating significant antiproliferative activity . The mechanism appears to involve the disruption of tubulin polymerization, a critical process in cancer cell division.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It acts as an inhibitor of cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways.
- Cytokine Modulation : The compound modulates the immune response by inhibiting cytokine production.
Case Studies
- Study on Anti-inflammatory Activity : In a study by Selvam et al., various pyrazole derivatives were synthesized and tested for their anti-inflammatory effects. The results indicated that compounds similar to our target showed up to 85% inhibition of IL-6 at specific concentrations .
- Anticancer Evaluation : A study conducted by Abdel-Hafez et al. reported that pyrazole derivatives exhibited notable cytotoxic effects against human cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest .
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Concentration (µM) | Effectiveness (%) |
|---|---|---|---|
| Antibacterial | E. coli | 100 | 15 mm zone |
| Anti-inflammatory | TNF-α Production | 10 | 70% inhibition |
| Anticancer | A549 (lung cancer) | 0.1 - 0.5 | Significant growth inhibition |
| HT-1080 (fibrosarcoma) | 0.1 - 0.5 | Significant growth inhibition |
Comparación Con Compuestos Similares
Comparison with Structurally Related Compounds
Pyrazole-Based Sulfonamides
Compound C25 (3,4-Dichloro-N-Methyl-N-[(3,5-Dimethyl-1-Phenyl-1H-Pyrazol-4-yl)Methyl]Benzenesulfonamide)
- Structure : Shares the 3,4-dichlorobenzenesulfonyl group but links it via a methylene bridge to the pyrazole ring instead of direct substitution at the 1-position.
- Synthesis : Yield of 12%, lower than other analogs, possibly due to steric hindrance or reactivity challenges .
- Physical Properties : Melting point (116–117°C) and NMR data (δ 2.26–7.93 ppm) indicate distinct electronic environments compared to the target compound .
1-(Difluoromethyl)-3,5-Dimethyl-N-[3-(4-Nitro-1H-Pyrazol-1-yl)Propyl]-1H-Pyrazole-4-Sulfonamide
- Structure : Features a difluoromethyl group at position 1 and a nitro-substituted pyrazole-propyl chain.
- Relevance: Demonstrates how electron-withdrawing groups (e.g., -CF2H, -NO2) influence solubility and reactivity. The nitro group may enhance oxidative stability but reduce bioavailability .
Pyridine-Based Sulfonamides
N-[(3,4-Dichlorophenyl)Carbamoyl]-4-(3,4,5-Trimethyl-1H-Pyrazol-1-yl)-3-Pyridinesulfonamide (Compound 26)
- Structure : Incorporates a pyridine ring instead of pyrazole, with a carbamoyl linkage to a 3,4-dichlorophenyl group.
- Synthesis : Higher yield (55%) compared to pyrazole analogs, suggesting favorable reaction kinetics for pyridine systems .
- Physical Properties : Melting point (163–166°C) and IR bands (1727 cm⁻¹ for C=O) highlight differences in intermolecular forces due to the carbamoyl group .
- Key Difference : The pyridine core may confer stronger π-π stacking interactions in molecular recognition compared to pyrazole derivatives.
Sulfonamide Derivatives with Varied Substituents
4-(4-Butyl-3,5-Dimethyl-1H-Pyrazol-1-yl)-N-[(4-Chlorophenyl)Carbamoyl]-3-Pyridinesulfonamide (Compound 27)
Data Tables for Comparative Analysis
Research Findings and Implications
- Synthetic Accessibility : Pyridine-based sulfonamides (e.g., Compound 26) generally exhibit higher yields than pyrazole analogs, possibly due to better leaving-group dynamics during sulfonylation .
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CF2H) enhance thermal stability but may complicate regioselective synthesis .
- Biological Relevance : While biological data are absent for the target compound, structural analogs like C25 and Compound 26 have been explored for plant growth modulation and enzyme inhibition, respectively .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
